An In-depth Technical Guide to 6-Bromo-8-methylquinoline: Physicochemical Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 6-Bromo-8-methylquinoline: Physicochemical Properties, Synthesis, and Potential Applications
A Note to the Reader: The initial request for a technical guide on "6-Bromo-8-methylisoquinoline" did not yield specific information for this exact molecule in comprehensive chemical databases. This suggests that 6-Bromo-8-methylisoquinoline is either a novel, exceptionally rare, or hitherto unsynthesized compound. However, extensive data is available for its structural isomer, 6-Bromo-8-methylquinoline . Structurally, both are bicyclic aromatic heterocycles, but they differ in the position of the nitrogen atom within the ring system, which significantly influences their chemical and biological properties. This guide will provide an in-depth analysis of the well-documented 6-Bromo-8-methylquinoline, a compound with notable potential in medicinal chemistry and materials science.
Introduction
The quinoline scaffold is a cornerstone in heterocyclic chemistry, forming the structural basis for a wide array of pharmaceuticals and functional materials. The strategic incorporation of substituents onto the quinoline core allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological activity and material characteristics. 6-Bromo-8-methylquinoline is a halogenated derivative of the quinoline family that has garnered interest as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. The presence of a bromine atom at the 6-position provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the methyl group at the 8-position influences the molecule's conformation and lipophilicity. This guide offers a comprehensive overview of the fundamental properties, synthesis, and potential applications of 6-Bromo-8-methylquinoline for researchers and professionals in drug discovery and chemical development.
Physicochemical and Structural Characteristics
6-Bromo-8-methylquinoline is a solid at room temperature with a molecular formula of C₁₀H₈BrN and a molecular weight of approximately 222.08 g/mol .[1][2][3] Its structural and physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | PubChem[1] |
| Molecular Weight | 222.08 g/mol | PubChem[1] |
| CAS Number | 178396-31-1 | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| IUPAC Name | 6-bromo-8-methylquinoline | PubChem[1] |
| SMILES | CC1=CC(=CC2=C1N=CC=C2)Br | PubChem[1] |
| InChI | InChI=1S/C10H8BrN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h2-6H,1H3 | PubChem[1] |
Synthesis of 6-Bromo-8-methylquinoline
The synthesis of substituted quinolines often involves classic named reactions such as the Skraup, Doebner-von Miller, or Combes syntheses. For 6-Bromo-8-methylquinoline, a common synthetic approach involves the cyclization of an appropriately substituted aniline with a three-carbon electrophile. A plausible synthetic workflow is outlined below.
Caption: A generalized workflow for the Skraup synthesis of 6-Bromo-8-methylquinoline.
Exemplary Synthetic Protocol (Skraup Synthesis)
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Step 1: Reaction Setup
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In a fume hood, cautiously add concentrated sulfuric acid to a reaction flask containing 4-bromo-2-methylaniline and glycerol.
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An oxidizing agent, such as nitrobenzene, is typically added to facilitate the dehydrogenation of the intermediate dihydroquinoline.
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Step 2: Reaction Execution
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The mixture is heated, often to around 100-130 °C. This reaction is highly exothermic and requires careful temperature control.
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The reaction progress is monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.
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Step 3: Work-up and Purification
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After cooling, the reaction mixture is cautiously poured onto ice and neutralized with a base, such as sodium hydroxide, to precipitate the crude product.
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The crude product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
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The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.
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The final product is purified by column chromatography or recrystallization to yield pure 6-Bromo-8-methylquinoline.
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Potential Applications in Research and Development
The strategic placement of the bromo and methyl groups on the quinoline scaffold makes 6-Bromo-8-methylquinoline a valuable intermediate for the synthesis of more complex molecules with potential biological activities.
Caption: Potential synthetic transformations of 6-Bromo-8-methylquinoline and resulting applications.
Medicinal Chemistry
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Anticancer Agents: The quinoline core is a prevalent feature in numerous anticancer drugs. The bromo substituent on 6-Bromo-8-methylquinoline can be readily displaced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a variety of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective anticancer agents that may target DNA, topoisomerases, or protein kinases.[4]
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Antimicrobial and Antiviral Agents: Quinolines have a long history as antimalarial agents (e.g., quinine, chloroquine). By modifying the 6-position of 6-Bromo-8-methylquinoline, novel derivatives can be synthesized and screened for their efficacy against a range of bacterial, fungal, and viral pathogens.
Materials Science
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Organic Electronics: The rigid, planar structure of the quinoline ring system makes it an attractive scaffold for the development of organic electronic materials. Derivatives of 6-Bromo-8-methylquinoline, particularly those with extended π-conjugation introduced via cross-coupling reactions, could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Safety and Handling
6-Bromo-8-methylquinoline should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. According to GHS hazard statements, this compound may cause skin and eye irritation and may cause respiratory irritation.[1]
Conclusion
6-Bromo-8-methylquinoline is a valuable and versatile synthetic intermediate with significant potential in drug discovery and materials science. Its well-defined structure and the reactivity of the bromine atom allow for the creation of diverse molecular architectures. While the initially requested 6-Bromo-8-methylisoquinoline remains elusive in the current body of scientific literature, its quinoline isomer provides a rich platform for further chemical exploration and the development of novel functional molecules.
References
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PubChem. 6-Bromo-8-methylquinoline. National Center for Biotechnology Information. [Link]
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Chempure. 6-Bromo-8-methylquinoline 97%. [Link]
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PubChem. 8-Bromo-6-methylquinoline. National Center for Biotechnology Information. [Link]
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PubChem. 6-Bromoisoquinoline. National Center for Biotechnology Information. [Link]
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Lead Sciences. 6-Bromo-8-methoxyisoquinoline. [Link]
